(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol is a synthetic nucleoside analog. This compound is structurally related to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. The presence of a fluorine atom and a methoxy group in its structure makes it unique and potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The formation of the glycosidic bond between the sugar moiety and the purine base.
Fluorination: Introduction of the fluorine atom at the desired position.
Methoxylation: Addition of the methoxy group to the purine base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.
Reduction: The compound can be reduced to remove the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution of the fluorine atom could yield various substituted nucleoside analogs.
Scientific Research Applications
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for probing nucleic acid interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used in the development of new materials and as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action of (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The fluorine atom and methoxy group can alter the compound’s interactions with enzymes and other proteins, potentially leading to antiviral or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2R,3S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol: Lacks the fluorine atom.
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks the methoxy group.
(2R,3S,5R)-2-(hydroxymethyl)-5-(purin-9-yl)oxolan-3-ol: Lacks both the fluorine and methoxy groups.
Uniqueness
The presence of both the fluorine atom and the methoxy group in (2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol makes it unique among nucleoside analogs. These functional groups can significantly impact the compound’s chemical reactivity, biological activity, and potential therapeutic applications.
Properties
Molecular Formula |
C11H13FN4O4 |
---|---|
Molecular Weight |
284.24 g/mol |
IUPAC Name |
(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)oxolan-3-ol |
InChI |
InChI=1S/C11H13FN4O4/c1-19-10-7-9(13-3-14-10)16(4-15-7)11-6(12)8(18)5(2-17)20-11/h3-6,8,11,17-18H,2H2,1H3/t5-,6?,8+,11-/m1/s1 |
InChI Key |
BQLCZDLJTPAFTK-FQGVDISHSA-N |
Isomeric SMILES |
COC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)F |
Canonical SMILES |
COC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.